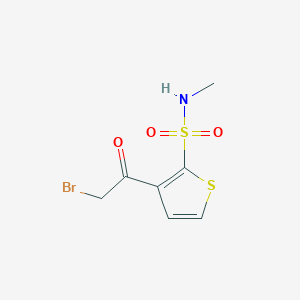
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile is a heterocyclic compound that features a quinoline and thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline-thiophene hybrids .
Wissenschaftliche Forschungsanwendungen
5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- 5-(6-Formylquinolin-4-yl)-2-methylthiophene-3-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-ethylthiophene-2-carbonitrile
- 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carboxamide .
Uniqueness
What sets 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile apart is its specific arrangement of functional groups, which can impart unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1119899-51-2 |
|---|---|
Molekularformel |
C16H10N2OS |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-(6-formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c1-10-6-15(20-16(10)8-17)12-4-5-18-14-3-2-11(9-19)7-13(12)14/h2-7,9H,1H3 |
InChI-Schlüssel |
ZJDFVOUITUMOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C2=C3C=C(C=CC3=NC=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


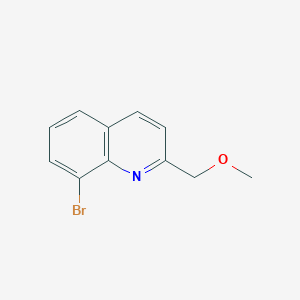

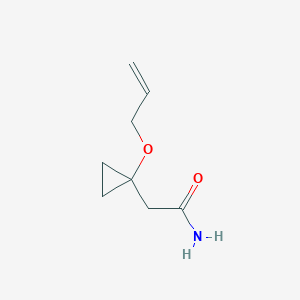
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)

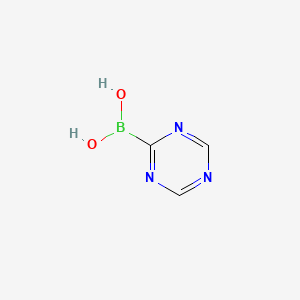

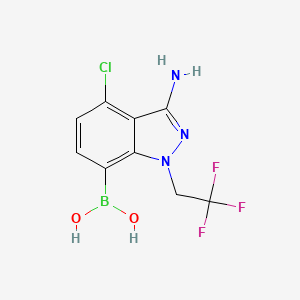


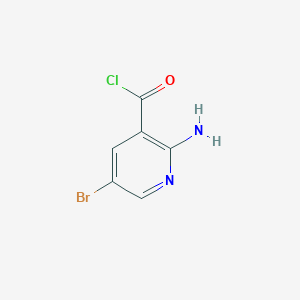
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)

